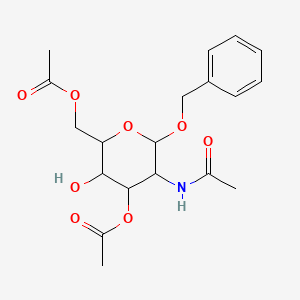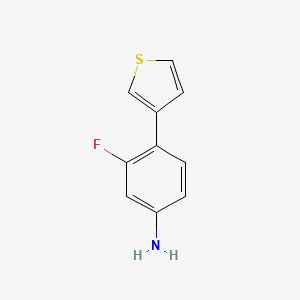![molecular formula C10H8F7NO B12086866 4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol CAS No. 1365808-45-2](/img/structure/B12086866.png)
4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HFBA-phenol , is a chemical compound with the following structure:
Structure: C6H4F7NO
It consists of a phenolic ring (phenol) substituted with a heptafluorobutyl group. The heptafluorobutyl moiety imparts unique properties to this compound, making it interesting for various applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for HFBA-phenol. One common method involves the reaction of 4-aminophenol with 2,2,3,3,4,4,4-heptafluorobutyl acrylate. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Reaction Conditions:Reagents: 4-aminophenol, 2,2,3,3,4,4,4-heptafluorobutyl acrylate
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Typically room temperature or slightly elevated
Catalyst: None required
Industrial Production: Industrial-scale production of HFBA-phenol involves optimizing the reaction conditions for yield and purity. Manufacturers may employ continuous flow processes or batch reactions.
Analyse Chemischer Reaktionen
Reactivity: HFBA-phenol can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Substitution: The heptafluorobutyl group can be substituted with other functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Substitution: Alkylating agents (e.g., alkyl halides)
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas)
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Quinone derivatives
- Substitution: Various substituted HFBA-phenol derivatives
Wissenschaftliche Forschungsanwendungen
HFBA-phenol finds applications in:
Analytical Chemistry: As a derivatization reagent for gas chromatography-mass spectrometry (GC-MS)
Materials Science: Surface modification and functionalization
Biomedical Research: Studying protein-ligand interactions
Wirkmechanismus
The exact mechanism of action for HFBA-phenol’s effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
HFBA-phenol stands out due to its heptafluorobutyl group. Similar compounds include:
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Another fluorinated monomer.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A sulfonate derivative.
Remember that HFBA-phenol’s unique properties make it valuable in diverse fields
Eigenschaften
CAS-Nummer |
1365808-45-2 |
|---|---|
Molekularformel |
C10H8F7NO |
Molekulargewicht |
291.16 g/mol |
IUPAC-Name |
4-(2,2,3,3,4,4,4-heptafluorobutylamino)phenol |
InChI |
InChI=1S/C10H8F7NO/c11-8(12,9(13,14)10(15,16)17)5-18-6-1-3-7(19)4-2-6/h1-4,18-19H,5H2 |
InChI-Schlüssel |
ICUGIEPKOQNINT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCC(C(C(F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
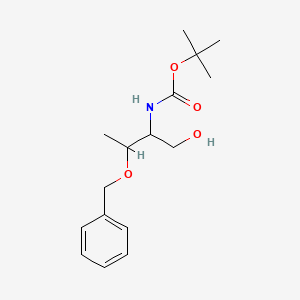
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
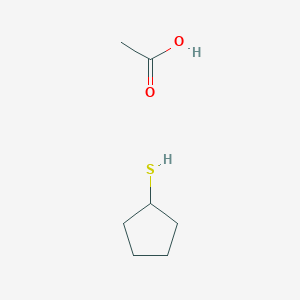
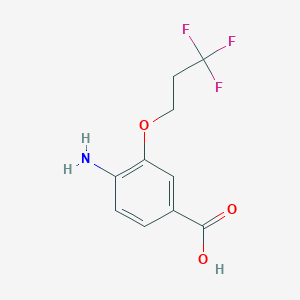
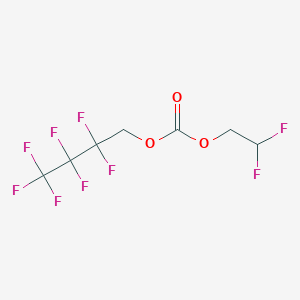

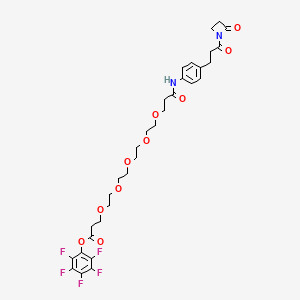

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
